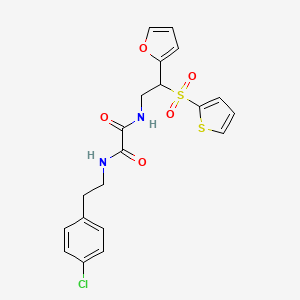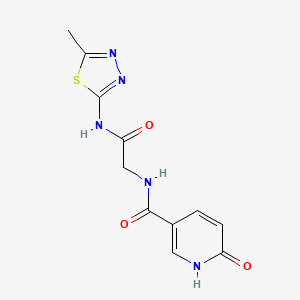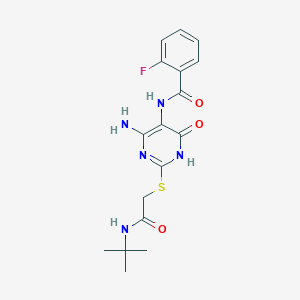
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, it’s worth noting that compounds with similar structures can be synthesized using various methods. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can be protodeboronated using a radical approach . Another method involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which is then reacted with thiourea to obtain a pyrimidinthiol derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available from the current search results.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Properties
Research has explored various urea derivatives for their potential in enzyme inhibition and anticancer activities. One study focused on synthesizing urea derivatives and testing them against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Among these, certain compounds demonstrated inhibition ranges across the enzymes, suggesting potential therapeutic applications. Additionally, the anticancer effects were observed in prostate cancer cell lines for specific derivatives, indicating a promising area for further investigation in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Photophysical and Theoretical Studies
Another area of research involves the synthesis and characterization of substituted phenyl urea and thiourea silatranes, focusing on their anion recognition properties. These studies utilize photophysical and theoretical approaches to understand the electronic properties of these compounds. The findings could lead to applications in sensing and molecular recognition technologies (Singh et al., 2016).
Antimicrobial Evaluation
Research into novel imidazole ureas/carboxamides containing dioxaphospholanes has shown promising antimicrobial properties. These compounds were synthesized and characterized, with their antimicrobial effectiveness evaluated, offering potential use in combating microbial infections (Rani et al., 2014).
Green Chemistry Applications
The enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for traditional solvents, demonstrates the role of urea derivatives in promoting environmentally friendly chemical processes. This approach not only achieves excellent regioselectivity and analytical yields but also opens up new possibilities for biotransformations using green solvents (Simeó, Sinisterra, & Alcántara, 2009).
Spectroscopic Characterization and Computational Studies
Understanding the reactivity of imidazole derivatives through spectroscopic characterization and computational studies has provided insights into their specific properties. This research combines experimental and computational methods to explore the reactivity and potential applications of these compounds in various chemical and biological contexts (Hossain et al., 2018).
Direcciones Futuras
Given the limited information available on this compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. The broad-spectrum biological activities of related compounds suggest that it may have potential therapeutic applications .
Propiedades
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-16(20,10-12-5-7-13(21-2)8-6-12)11-17-15(19)18-14-4-3-9-22-14/h3-9,20H,10-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBASFDKFXRCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)
![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)

![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)
![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)



![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2718372.png)
![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718375.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)
